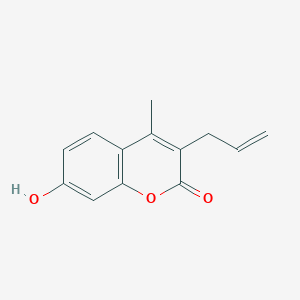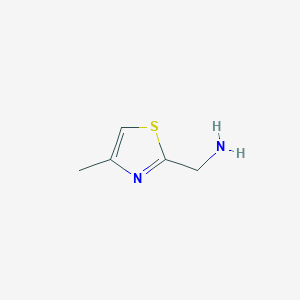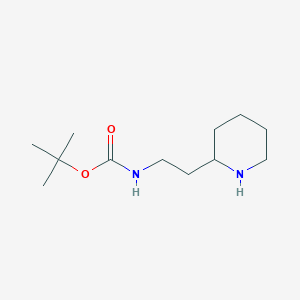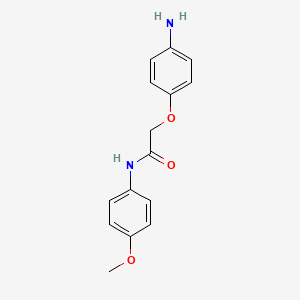
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This specific compound features an allyl group at the third position, a hydroxyl group at the seventh position, and a methyl group at the fourth position on the chromen-2-one core. These structural modifications contribute to its unique chemical and biological properties.
Mécanisme D'action
Target of Action
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . .
Mode of Action
Coumarins, the parent compounds, have been tested for various biological properties such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors
Biochemical Pathways
Coumarins, the parent compounds, have been tested for various biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Coumarins, the parent compounds, have been tested for various biological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase . These interactions suggest that this compound can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions like diabetes, Alzheimer’s disease, and depression.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, this compound has been observed to modulate the expression of genes involved in oxidative stress response, further highlighting its potential as an antioxidant.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with protein tyrosine phosphatase 1B results in the inhibition of this enzyme, which is crucial for regulating insulin signaling pathways . This inhibition can enhance insulin sensitivity, making this compound a potential candidate for diabetes treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it suitable for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall biochemical landscape.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials typically include 7-hydroxy-4-methylcoumarin and allyl bromide. The reaction is carried out in a solvent such as acetone, with anhydrous potassium carbonate as a base, at a temperature of around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are also increasingly being adopted in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 3-allyl-7-hydroxy-4-methyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the allyl group at the third position.
4-Methylumbelliferone: Similar structure but without the allyl group.
Warfarin: A well-known anticoagulant with a coumarin core but different substituents.
Uniqueness
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of the allyl group, which enhances its reactivity and biological activity compared to other coumarin derivatives.
Propriétés
IUPAC Name |
7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHWJKLCRPGLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422266 | |
| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26481-13-0 | |
| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)








![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)


